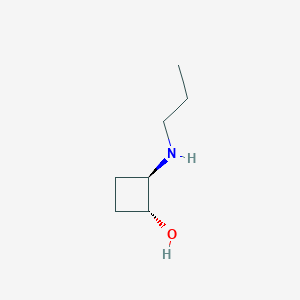
(4-(3-Ethoxyphenyl)pyrrolidin-3-yl)methanol
Übersicht
Beschreibung
The compound “(4-(3-Ethoxyphenyl)pyrrolidin-3-yl)methanol” is a specialty product used for proteomics research . It has a molecular weight of 257.76 .
Synthesis Analysis
The synthesis of pyrrolidine compounds, which includes “(4-(3-Ethoxyphenyl)pyrrolidin-3-yl)methanol”, often involves ring construction from different cyclic or acyclic precursors . The synthetic strategies used can also involve the functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolidine ring, which is a five-membered ring with nitrogen . The pyrrolidine ring is often used by medicinal chemists to obtain compounds for the treatment of human diseases .Chemical Reactions Analysis
The chemical reactions involving pyrrolidine compounds are diverse and depend on the specific compound and its functional groups .Wissenschaftliche Forschungsanwendungen
Proteomics Research
(4-(3-Ethoxyphenyl)pyrrolidin-3-yl)methanol: is utilized in proteomics research as a specialty chemical. It’s used for the identification and quantification of proteins and their modifications, playing a crucial role in understanding the structure, function, and interactions of the protein content within a given type of cell or organism .
Organic Electronics
This compound is a potential candidate for use in organic electronics. Its structural properties may allow it to contribute to the development of materials with desirable electrical characteristics, which can be used in applications like organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and photovoltaic devices .
Antistatic Coatings
The compound’s electrical properties suggest that it could be used in the formulation of antistatic coatings. These coatings are applied to materials to prevent the buildup of static electricity, which is particularly useful in environments where static discharge can be hazardous .
Thermoelectric Materials
There’s potential for (4-(3-Ethoxyphenyl)pyrrolidin-3-yl)methanol to be integrated into thermoelectric materials. These materials convert temperature differences directly into electrical voltage, and vice versa, which can be used for power generation or refrigeration applications .
Electrochromic Applications
The electrochromic properties of materials derived from this compound could be explored for applications such as smart windows, which change color or opacity when an electrical charge is applied, contributing to energy savings by controlling the amount of light and heat passing through .
Wirkmechanismus
Zukünftige Richtungen
Pyrrolidine compounds, including “(4-(3-Ethoxyphenyl)pyrrolidin-3-yl)methanol”, continue to be of interest in drug discovery due to their versatile scaffold for novel biologically active compounds . Future research may focus on exploring the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Eigenschaften
IUPAC Name |
[4-(3-ethoxyphenyl)pyrrolidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-2-16-12-5-3-4-10(6-12)13-8-14-7-11(13)9-15/h3-6,11,13-15H,2,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCURIUZGZLBULX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2CNCC2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(3-Ethoxyphenyl)pyrrolidin-3-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



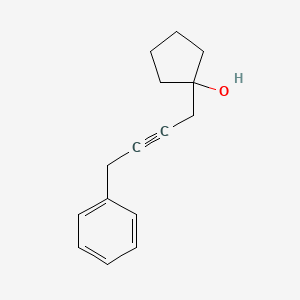
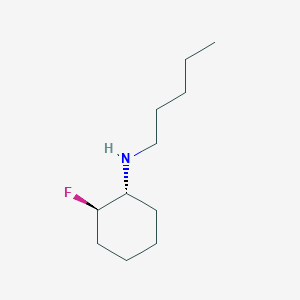
![4,5-dichloro-1-[(1-fluorocyclopentyl)methyl]-1H-imidazole](/img/structure/B1492425.png)
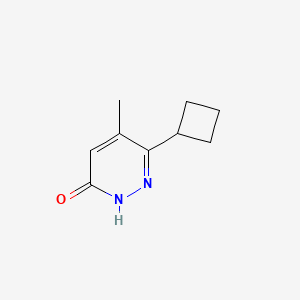
![1-[6-(Difluoromethyl)pyrimidin-4-yl]piperidin-4-ol](/img/structure/B1492429.png)
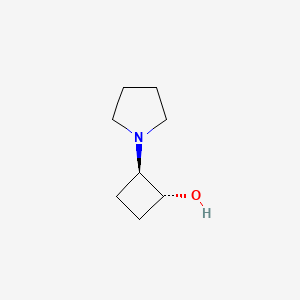
![1-{[(2,3-Difluorophenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1492434.png)
![1-Allyl-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1492435.png)
![2,6-Diamino-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinol](/img/structure/B1492436.png)
![pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B1492437.png)
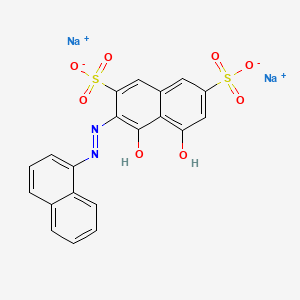
![(1R,2S)-2-[2-(3-methylphenyl)ethynyl]cyclopentan-1-ol](/img/structure/B1492442.png)

